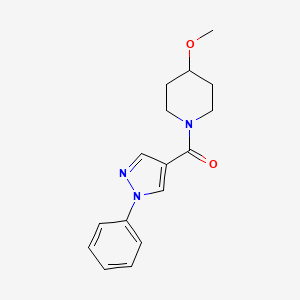
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Scientific Research Applications
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in the treatment of various medical conditions. For example, it has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mechanism of Action
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of this receptor, (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is that it has a relatively high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone may have potential as a treatment for drug addiction and withdrawal. Additionally, further research is needed to better understand the long-term effects of (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone on various physiological and biochemical processes in the body.
Synthesis Methods
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized by reacting 4-methoxypiperidine with 1-phenyl-4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone.
properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-7-9-18(10-8-15)16(20)13-11-17-19(12-13)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHVSDQXXDYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

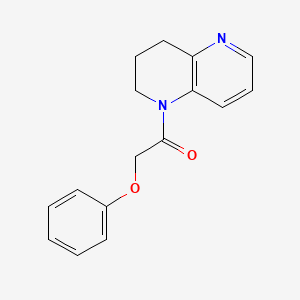
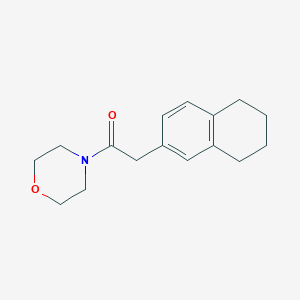
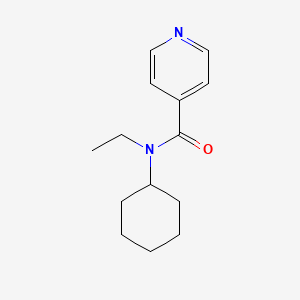
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)

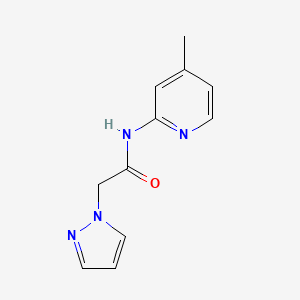
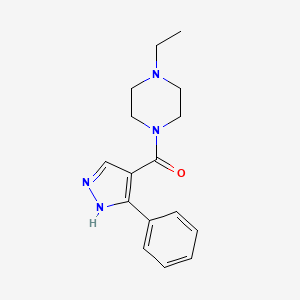

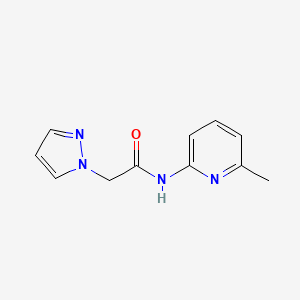
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)